2H-Pyrrolo[2,3-d]pyrimidine
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Overview
Description
2H-Pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-d]pyrimidine derivatives can be achieved through various methods. One common approach involves the cyclization of 2-amino-3-cyanopyrroles with formic acid . Another method includes the use of microwave-assisted synthesis, which involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate . The reaction mixture is then heated to reflux, and the product is isolated through filtration and drying .
Industrial Production Methods: Industrial production of this compound derivatives often involves the use of robust and scalable synthetic routes. For example, the Cu-catalyzed coupling reaction has been employed to synthesize various derivatives of this compound . This method provides an efficient and economical approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using iodine or bromine, and alkylation using alkyl halides.
Major Products:
Oxidation: N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2H-Pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in inhibiting enzymes such as α-amylase and dihydrofolate reductase
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties It has shown promising results in inhibiting the growth of various cancer cell lines and in the treatment of diabetes by inhibiting α-amylase.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-d]pyrimidine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: This compound inhibits enzymes such as α-amylase and dihydrofolate reductase, which play crucial roles in metabolic pathways
Signal Transduction: It affects signal transduction pathways by inhibiting kinases involved in cell proliferation, migration, and angiogenesis.
Apoptosis Induction: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase-3, and downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
2H-Pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidine: Similar in structure but contains a pyridine ring instead of a pyrrole ring.
Pyrrolo[3,2-d]pyrimidine: Another isomer with the pyrrole ring fused at a different position.
Pyrrolo[2,3-d]pyridine: Contains a pyridine ring and is used in the development of kinase inhibitors.
Uniqueness: this compound is unique due to its ability to interact with a wide range of biological targets, making it a versatile scaffold for drug development . Its diverse biological activities and potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
326-98-7 |
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Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-3H,4H2 |
InChI Key |
PKPQDXYZBWKDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CC=NC2=N1 |
Origin of Product |
United States |
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